((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
The compound “((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrimidine ring, and a tetrahydrofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene and pyrimidine rings, followed by their coupling with the tetrahydrofuran ring. Common reagents used in these reactions include:
Naphthalene derivatives: Starting materials for the naphthalene ring.
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Tetrahydrofuran derivatives: Starting materials for the tetrahydrofuran ring.
Catalysts: Such as palladium or platinum catalysts to facilitate coupling reactions.
Solvents: Such as dichloromethane or ethanol for reaction media.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating their signaling pathways.
Affecting cellular processes: Such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: A similar compound with slight variations in its structure.
Other naphthalene derivatives: Compounds with similar naphthalene ring structures.
Other pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
This compound is unique due to its specific combination of naphthalene, pyrimidine, and tetrahydrofuran rings, which confer distinct chemical and biological properties.
Biological Activity
The compound ((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate represents a complex structure with potential biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be dissected into several key components:
- Dihydropyrimidine moiety : Known for various biological activities including anti-cancer and anti-inflammatory effects.
- Dimethoxy-naphthalene group : This aromatic system is often associated with antioxidant properties.
- Tetrahydrofuran ring : A heterocyclic structure that may influence solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is C₁₈H₁₉N₂O₇P.
Anticancer Activity
Research indicates that compounds similar to those containing the dihydropyrimidine structure exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydropyrimidin-2(1H)-one have shown inhibitory effects on tumor necrosis factor-alpha (TNF-α) production, which is critical in cancer progression and inflammation .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Dihydropyrimidinone derivatives | HeLa | 12.5 | TNF-α inhibition | |
S-5751 | A549 | 15.0 | Eosinophil suppression | |
Pyrimidine analogs | MCF7 | 10.0 | Apoptosis induction |
Anti-inflammatory Effects
The presence of the dimethoxy group in the naphthalene portion suggests potential anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to suppress inflammatory cytokines in various models. For example, research has shown that certain pyrimidine derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds derived from pyrimidines have been noted to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The interaction with key signaling pathways such as NF-kB and MAPK may underlie the observed anti-inflammatory effects.
- Induction of Apoptosis in Cancer Cells : The structural features allow for interaction with cellular receptors leading to programmed cell death.
Case Study 1: Anticancer Activity in Lung Cancer Models
A study evaluated the effects of a related compound on lung cancer cell lines (A549). The results indicated a significant reduction in cell viability at concentrations around 15 µM, suggesting effective anticancer properties through apoptosis induction.
Case Study 2: Anti-inflammatory Effects in Allergic Models
In an allergic rhinitis model, a derivative exhibited a reduction in eosinophil infiltration and decreased levels of inflammatory mediators when administered at doses of 25 µM. This highlights the potential for therapeutic use in allergic conditions.
Properties
Molecular Formula |
C22H25N2O10P |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N2O10P/c1-11-18(20(32-3)13-7-5-4-6-12(13)19(11)31-2)14-9-24(22(27)23-21(14)26)17-8-15(25)16(34-17)10-33-35(28,29)30/h4-7,9,15-17,25H,8,10H2,1-3H3,(H,23,26,27)(H2,28,29,30)/t15-,16+,17+/m0/s1 |
InChI Key |
GPKLMBQOEQLVIH-GVDBMIGSSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)O)O)OC)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)O)O)OC)OC |
Origin of Product |
United States |
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